N-(2-chlorobenzyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a chromen-2-one moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rates and yields. Additionally, the employment of automated synthesis platforms can ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) or thiourea (NH₂CSNH₂) in ethanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the chromen-2-one moiety.
2-(5-Hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the chlorophenyl group but retains the chromen-2-one structure.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the combination of its chlorophenyl and chromen-2-one moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClNO4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClNO4/c1-11-7-16(23)19-12(2)14(20(25)26-17(19)8-11)9-18(24)22-10-13-5-3-4-6-15(13)21/h3-8,23H,9-10H2,1-2H3,(H,22,24) |
InChI Key |
JAUHEJQARWODGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=CC=C3Cl)C)O |
Origin of Product |
United States |
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